2-{5-[(piperazin-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine tetrahydrochloride
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Overview
Description
2-{5-[(piperazin-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine tetrahydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzodiazole core linked to a piperazine moiety, which is further connected to an ethanamine group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(piperazin-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine tetrahydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with formic acid or its derivatives.
Attachment of the Piperazine Moiety: The piperazine moiety is introduced via a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the benzodiazole intermediate.
Introduction of the Ethanamine Group: The ethanamine group is attached through a reductive amination reaction, where an aldehyde or ketone precursor reacts with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(piperazin-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or benzodiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2-{5-[(piperazin-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine tetrahydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its therapeutic potential in treating neurological disorders, psychiatric conditions, and as an antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{5-[(piperazin-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine tetrahydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, altering signal transduction and affecting mood and cognition.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share a similar benzodiazole core and piperazine moiety but differ in their substituents, leading to variations in their biological activity and therapeutic potential.
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These compounds also feature a piperazine moiety but have a benzothiazole core, which imparts different chemical and biological properties.
Uniqueness
The uniqueness of 2-{5-[(piperazin-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine tetrahydrochloride lies in its specific structural configuration, which allows for distinct interactions with molecular targets. This makes it a valuable compound for developing new therapeutic agents and studying biochemical processes.
Properties
Molecular Formula |
C14H25Cl4N5 |
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Molecular Weight |
405.2 g/mol |
IUPAC Name |
2-[6-(piperazin-1-ylmethyl)-1H-benzimidazol-2-yl]ethanamine;tetrahydrochloride |
InChI |
InChI=1S/C14H21N5.4ClH/c15-4-3-14-17-12-2-1-11(9-13(12)18-14)10-19-7-5-16-6-8-19;;;;/h1-2,9,16H,3-8,10,15H2,(H,17,18);4*1H |
InChI Key |
NDKACIZNBBRVIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CC3=C(C=C2)N=C(N3)CCN.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
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